![molecular formula C17H10Cl2F3N3OS B7480579 1-(3,5-Dichlorophenyl)-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]urea](/img/structure/B7480579.png)
1-(3,5-Dichlorophenyl)-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dichlorophenyl)-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]urea is a chemical compound that belongs to the family of urea derivatives. It is commonly known as DTTU and has been extensively studied for its potential use in various scientific research applications.
Wirkmechanismus
DTTU exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins. It has been found to inhibit the activity of topoisomerase I and II, which are essential for DNA replication and transcription. DTTU also inhibits the activity of various kinases, including AKT, ERK, and JNK, which are involved in cell signaling pathways. By inhibiting the activity of these enzymes and proteins, DTTU can induce apoptosis in cancer cells and inhibit the growth of bacterial strains.
Biochemical and Physiological Effects:
DTTU has been found to have various biochemical and physiological effects. It can induce apoptosis in cancer cells by activating the caspase pathway. DTTU also inhibits the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Moreover, DTTU has been found to inhibit the growth of various bacterial strains by disrupting bacterial cell wall synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
DTTU has several advantages for lab experiments. It has a high purity and can be easily synthesized in large quantities. DTTU is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, DTTU has some limitations for lab experiments. It is relatively expensive compared to other compounds and requires specialized equipment for synthesis and analysis.
Zukünftige Richtungen
There are several future directions for the study of DTTU. One potential application is the development of new antibiotics based on DTTU's antibacterial properties. DTTU can also be used as a lead compound for the development of new anticancer drugs. Moreover, the anti-inflammatory properties of DTTU make it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, further studies are needed to investigate the potential side effects and toxicity of DTTU in vivo.
Conclusion:
In conclusion, 1-(3,5-Dichlorophenyl)-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]urea is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It has significant antitumor activity, can inhibit the growth of various bacterial strains, possesses anti-inflammatory properties, and can induce apoptosis in cancer cells. While DTTU has some limitations for lab experiments, it has several advantages, including high purity and stability. There are several future directions for the study of DTTU, including the development of new antibiotics and anticancer drugs, as well as investigating its potential use in the treatment of inflammatory diseases.
Synthesemethoden
DTTU can be synthesized by reacting 3,5-dichlorophenyl isocyanate with 2-(4-trifluoromethylphenyl)-1,3-thiazol-4-amine in the presence of a base. The reaction yields DTTU as a white solid with a high purity of up to 99%.
Wissenschaftliche Forschungsanwendungen
DTTU has been studied extensively for its potential use in scientific research applications. It has been found to have significant antitumor activity and can induce apoptosis in cancer cells. DTTU has also been shown to inhibit the growth of various bacterial strains, making it a potential candidate for the development of new antibiotics. Moreover, DTTU has been found to possess anti-inflammatory properties and can be used to treat various inflammatory diseases.
Eigenschaften
IUPAC Name |
1-(3,5-dichlorophenyl)-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2F3N3OS/c18-11-5-12(19)7-13(6-11)23-16(26)25-14-8-27-15(24-14)9-1-3-10(4-2-9)17(20,21)22/h1-8H,(H2,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAACOZBOJLWKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)NC(=O)NC3=CC(=CC(=C3)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichlorophenyl)-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

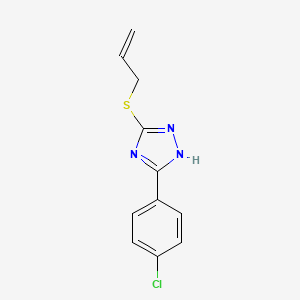
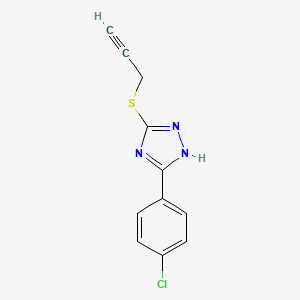
![N-[(3,4-dimethylphenyl)carbamoyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B7480520.png)
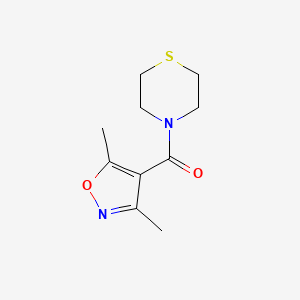
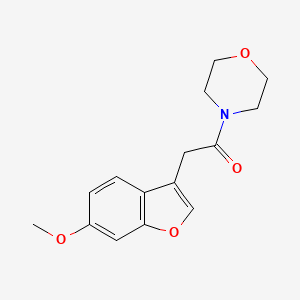
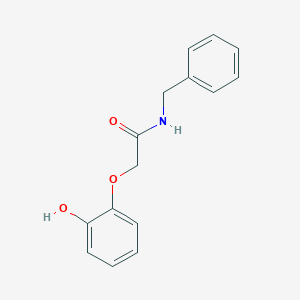
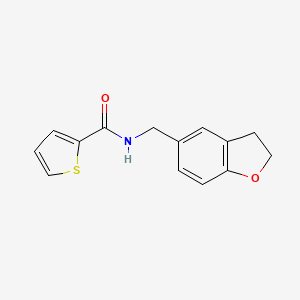
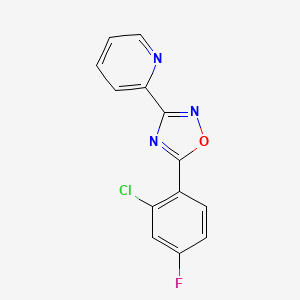
![5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide](/img/structure/B7480553.png)
![N-[(4-chlorophenyl)methyl]-5-methyl-1,2-oxazol-3-amine](/img/structure/B7480554.png)
![5-Chloro-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzamide](/img/structure/B7480560.png)
![1,1-Dimethyl-3-[4-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B7480576.png)
![2-[[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-methylamino]-N-cyclohexylacetamide](/img/structure/B7480586.png)
![3-(4-Chlorophenyl)-5-[(5-nitrothiazol-2-yl)mercapto]-1,2,4-triazole](/img/structure/B7480608.png)